molecular formula C9H13N5O2 B3051640 7-(2-Aminoethyl)theophylline CAS No. 35206-02-1

7-(2-Aminoethyl)theophylline

Cat. No.: B3051640
CAS No.: 35206-02-1
M. Wt: 223.23 g/mol
InChI Key: XUTQHTZFMFGXDJ-UHFFFAOYSA-N
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Description

7-(2-Aminoethyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an aminoethyl group to theophylline enhances its pharmacological properties, making this compound a compound of interest in both medical and scientific research .

Mechanism of Action

Target of Action

7-(2-Aminoethyl)theophylline is a derivative of theophylline, a well-known bronchodilator . The primary targets of theophylline are phosphodiesterase enzymes and adenosine receptors . Theophylline also acts as a histone deacetylase activator . These targets play crucial roles in various physiological processes, including smooth muscle relaxation, bronchial dilation, cardiac stimulation, and central nervous system stimulation .

Mode of Action

Theophylline, and by extension this compound, interacts with its targets in several ways. It inhibits phosphodiesterase isoenzymes, which leads to an increase in cyclic AMP levels . This results in smooth muscle relaxation and bronchial dilation . Theophylline also blocks adenosine receptors, further contributing to bronchial dilation . Additionally, as a histone deacetylase activator, theophylline can influence gene expression .

Biochemical Pathways

Theophylline is metabolized in the body through several pathways. One pathway involves N-demethylation to 1- and 3-methylxanthines . These methylxanthines are further N-demethylated to xanthine . Theophylline and its derivatives can also be oxidized to form various methyluric acids .

Pharmacokinetics

Theophylline is rapidly and completely absorbed after oral administration . It has a volume of distribution of 0.3 to 0.7 L/kg and is primarily bound to albumin . Theophylline is metabolized in the liver, and about 10% to 50% is excreted unchanged in the urine . Factors such as body weight, age, smoking status, and certain diseases can influence theophylline clearance .

Result of Action

The primary result of theophylline’s action is bronchodilation, which helps manage symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . By relaxing the smooth muscles in the bronchi, theophylline improves airflow and reduces shortness of breath .

Action Environment

The action of theophylline can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect theophylline’s metabolism and clearance . Additionally, the degradation of theophylline can be affected by natural environmental factors, as suggested by a study on the oxidative degradation of theophylline in river water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Aminoethyl)theophylline typically involves the reaction of theophylline with ethylenediamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the aminoethyl group to the theophylline molecule. The process generally involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 7-(2-Aminoethyl)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminoethyl group, leading to different functional derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted theophylline derivatives, which can have different pharmacological properties .

Scientific Research Applications

7-(2-Aminoethyl)theophylline has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other pharmacologically active compounds.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects in respiratory diseases, cardiovascular conditions, and neurological disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Uniqueness: 7-(2-Aminoethyl)theophylline is unique due to its enhanced pharmacological properties compared to theophylline. The addition of the aminoethyl group provides additional therapeutic benefits, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-(2-aminoethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQHTZFMFGXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188711
Record name 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl- (9CI)
Source EPA DSSTox
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Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35206-02-1
Record name 7-(2-Aminoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35206-02-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoethyl theophylline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Aminoethyl)theophylline
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Record name 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
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Record name 7-(2-Aminoethyl)theophylline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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